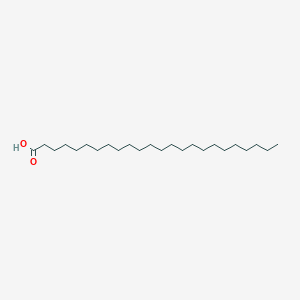

Lignoceric acid

Description

Properties

IUPAC Name |

tetracosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZGJDVWLFXDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18080-73-4 (hydrochloride salt), 66502-42-9 (silver(1+) salt) | |

| Record name | Lignoceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021664 | |

| Record name | Tetracosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Lignoceric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetracosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

557-59-5 | |

| Record name | Tetracosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lignoceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetracosanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetracosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIGNOCERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK3VCW5Y1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetracosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

84.2 °C | |

| Record name | Tetracosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Lignoceric Acid in the Plant Kingdom: From Natural Sources to Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid (C24:0), a saturated very-long-chain fatty acid (VLCFA), is a crucial component of various physiological processes in plants, contributing to the formation of protective barriers like cuticular waxes and suberin. Its presence in the human diet, primarily through the consumption of plant-based foods, has also garnered interest for its potential roles in nutrition and health. This technical guide provides a comprehensive overview of the natural plant sources of this compound, the intricate biosynthetic pathways leading to its formation, and detailed experimental protocols for its extraction and quantification.

I. Natural Plant Sources of this compound

This compound is found in a variety of plant-derived materials, most notably in certain vegetable oils, nuts, and seeds. The concentration of this compound can vary significantly depending on the plant species, cultivar, and growing conditions.

A. Vegetable Oils

Peanut oil stands out as one of the most significant dietary sources of this compound.[1] While present in smaller quantities in other common vegetable oils, its concentration in peanut oil is noteworthy for researchers studying VLCFA metabolism.

Table 1: this compound Content in Various Plant Oils

| Plant Oil | This compound Content (%) | Reference(s) |

| Peanut (Groundnut) Oil | 1.1 - 2.2 | [1] |

| Rapeseed (Canola) Oil | ~0.5 | |

| Shea Butter | Present | |

| Cocoa Butter | Present |

Note: Data for some oils are not consistently reported as specific percentages and are indicated as "Present". Further targeted quantitative analysis is recommended for precise quantification in these sources.

B. Nuts and Seeds

A diverse range of nuts and seeds contain this compound, often as a minor component of their total fatty acid profile. The data available suggests that peanuts and their products are a primary source among this category.

Table 2: this compound Content in Selected Nuts and Seeds

| Nut/Seed | This compound Content (mg/100g) | Reference(s) |

| Peanuts, Roasted | 690 | |

| Peanut Butter | Varies with formulation | |

| Almonds | Present | |

| Hazelnuts | Present | |

| Macadamia Nuts | Present | |

| Sunflower Seeds | Present | |

| Sesame Seeds | Present |

Note: "Present" indicates that this compound has been identified, but consistent quantitative data across multiple studies is limited. The values for roasted peanuts are provided as a reference point.

C. Legumes

While comprehensive quantitative data for this compound across a wide array of legumes is not as readily available as for oils and nuts, its presence has been noted in the fatty acid profiles of various beans and lentils. The overall lipid content in many legumes is lower compared to nuts and oilseeds, which may contribute to a lower absolute amount of this compound.

II. Biosynthesis of this compound in Plants

The synthesis of this compound and other VLCFAs in plants occurs through a multi-step process known as the fatty acid elongation (FAE) system. This process takes place in the endoplasmic reticulum and involves a cycle of four key enzymatic reactions that sequentially add two-carbon units to a growing acyl-CoA chain.

The precursor for VLCFA synthesis is typically an 18-carbon fatty acid, stearoyl-CoA (18:0-CoA). The elongation to lignoceryl-CoA (24:0-CoA) involves three successive cycles of the FAE system. The rate-limiting step in each cycle is the initial condensation reaction catalyzed by β-ketoacyl-CoA synthase (KCS). Plants possess a large family of KCS enzymes, with different isoforms exhibiting specificity for substrates of varying chain lengths. In the model plant Arabidopsis thaliana, the KCS9 enzyme has been identified as playing a crucial role in the elongation of behenoyl-CoA (C22:0-CoA) to lignoceryl-CoA (C24:0-CoA).

The expression of KCS genes can be influenced by various developmental cues and environmental factors, including abiotic stresses such as drought, cold, and salinity.[2][3][4][5][6] This regulation allows plants to modify the composition of their surface lipids in response to changing environmental conditions, thereby enhancing their resilience.

Signaling Pathway for this compound Biosynthesis

III. Experimental Protocols

The accurate extraction and quantification of this compound from plant tissues are fundamental for research in this area. The following protocols provide a general framework for these procedures, which may require optimization based on the specific plant material and research objectives.

A. Lipid Extraction from Plant Tissues

This protocol is a widely used method for the extraction of total lipids from plant tissues, such as leaves, seeds, or roots.

Materials:

-

Fresh or freeze-dried plant tissue

-

Mortar and pestle

-

Liquid nitrogen

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Weigh approximately 1-2 g of fresh plant tissue. For dry seeds, grind to a fine powder.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a glass centrifuge tube.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue powder (e.g., 10 mL for 1 g of tissue).

-

Homogenize the mixture thoroughly using a vortex mixer or homogenizer.

-

Agitate the mixture for 1-2 hours at room temperature on a shaker.

-

Centrifuge the mixture at 3000 x g for 10 minutes to pellet the solid material.

-

Carefully transfer the supernatant (lipid extract) to a new glass tube.

-

To the remaining pellet, add another portion of the chloroform:methanol mixture, vortex, and centrifuge again.

-

Combine the supernatants from both extractions.

-

Add 0.2 volumes of 0.9% NaCl solution to the combined supernatant, vortex well, and centrifuge to separate the phases.

-

The lower chloroform phase, containing the lipids, is carefully collected.

-

Evaporate the solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

The resulting lipid residue can be stored under nitrogen at -20°C until further analysis.

B. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable method for the quantification of individual fatty acids, including this compound. The method involves the conversion of fatty acids to their volatile methyl ester derivatives (FAMEs) prior to analysis.

Materials:

-

Extracted lipid sample

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

BF3-methanol or HCl-methanol solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., a polar column like DB-23 or equivalent)

Procedure:

-

Transesterification: To the dried lipid extract, add a known amount of internal standard. Add 2 mL of 5% HCl in methanol (or 14% BF3-methanol).

-

Incubate the mixture at 80°C for 1-2 hours in a sealed tube.

-

After cooling, add 1 mL of water and 2 mL of hexane. Vortex thoroughly.

-

Centrifuge to separate the phases. The upper hexane layer containing the FAMEs is transferred to a new vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

GC-MS Analysis: Inject an aliquot of the FAMEs solution into the GC-MS.

-

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Column: e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness

-

Oven Temperature Program: Initial temperature of 140°C, hold for 5 min, then ramp to 240°C at 4°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Conditions: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

-

-

Quantification: Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a known standard. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Experimental Workflow Diagram

IV. Conclusion

This technical guide has provided a detailed overview of the natural sources, biosynthesis, and analytical methodologies for this compound in plants. For researchers and professionals in drug development, a thorough understanding of these aspects is crucial for exploring the potential applications of this compound and for accurately assessing its presence in various natural products. The provided tables, diagrams, and protocols serve as a foundational resource for further investigation into the fascinating world of plant-derived very-long-chain fatty acids.

References

- 1. A Comprehensive Characterisation of Volatile and Fatty Acid Profiles of Legume Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Genome-wide identification and expression analysis of the KCS gene family in soybean (Glycine max) reveal their potential roles in response to abiotic stress [frontiersin.org]

- 3. Genome-wide analysis of the KCS gene family in Medicago truncatula and their expression profile under various abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Genome-wide identification and expression analysis of the KCS gene family in soybean (Glycine max) reveal their potential roles in response to abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Biosynthesis of Lignoceric Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignoceric acid (C24:0) is a saturated very-long-chain fatty acid (VLCFA) crucial for various physiological processes in mammals, including myelination and skin barrier formation.[1] Its biosynthesis is a critical metabolic pathway, and dysregulation is associated with severe neurodegenerative disorders such as X-linked adrenoleukodystrophy.[1] This technical guide provides an in-depth overview of the this compound biosynthesis pathway in mammals, focusing on the core enzymatic machinery, subcellular localization, and regulatory networks. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the involved pathways to serve as a comprehensive resource for researchers in the field.

The Core Biosynthesis Pathway

The synthesis of this compound occurs through a cyclical fatty acid elongation process located in the endoplasmic reticulum (ER).[2] This process involves four key enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA chain. The immediate precursor for this compound is behenyl-CoA (C22:0-CoA).

The four core reactions in each elongation cycle are:

-

Condensation: This is the initial and rate-limiting step, catalyzed by a fatty acid elongase (ELOVL). Specifically, ELOVL1 has been identified as the primary elongase responsible for the synthesis of saturated VLCFAs, including this compound.[3] This reaction involves the condensation of behenyl-CoA with malonyl-CoA to form 3-keto-lignoceroyl-CoA.

-

Reduction: The 3-ketoacyl-CoA intermediate is then reduced to 3-hydroxylignoceroyl-CoA by a 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as a reducing agent.

-

Dehydration: The 3-hydroxylignoceroyl-CoA is dehydrated to trans-2,3-enoyl-lignoceroyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).

-

Reduction: Finally, the trans-2,3-enoyl-lignoceroyl-CoA is reduced to lignoceroyl-CoA by a trans-2-enoyl-CoA reductase (TER), also using NADPH.

The newly synthesized lignoceroyl-CoA can then be incorporated into various complex lipids, such as sphingolipids and glycerophospholipids, or undergo further elongation.

Diagram of the this compound Biosynthesis Pathway

Quantitative Data

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| ELOVL1 | Behenyl-CoA (C22:0-CoA) | Data not available | Data not available | Human | [4] |

| Malonyl-CoA | Data not available | Data not available | Human | ||

| KAR | 3-Ketoacyl-CoAs | Data not available | Data not available | Mammalian | |

| HACD | 3-Hydroxyacyl-CoAs | Data not available | Data not available | Mammalian | |

| TER | trans-2-Enoyl-CoAs | Data not available | Data not available | Mammalian |

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily through the activity of key transcription factors that respond to cellular lipid and energy status. The main regulators identified are Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Liver X Receptor (LXR), and Carbohydrate-Responsive Element-Binding Protein (ChREBP).

-

SREBP-1c: This transcription factor is a master regulator of fatty acid synthesis. In response to insulin (B600854) signaling, SREBP-1c is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of lipogenic genes, including ELOVL1.[5][6]

-

LXR: LXRs are nuclear receptors that sense cellular oxysterol levels. Upon activation, LXR can directly bind to LXR response elements (LXREs) in the promoters of target genes. Additionally, LXR indirectly activates fatty acid synthesis by inducing the expression of SREBP-1c.[7][8]

-

ChREBP: This transcription factor is activated in response to high carbohydrate levels. ChREBP can work in concert with LXR and SREBP-1c to enhance the transcription of genes involved in lipogenesis.[9][10]

Diagram of the Regulatory Pathway

Experimental Protocols

Isolation of Microsomal Fractions for Elongase Assays

This protocol is adapted from methods for subcellular fractionation of rat liver.[11][12]

Materials:

-

Mammalian tissue (e.g., liver)

-

Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

High-speed refrigerated centrifuge

-

Ultracentrifuge

Procedure:

-

Mince the tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria, nuclei, and cell debris.

-

Carefully collect the supernatant (post-mitochondrial supernatant).

-

Centrifuge the post-mitochondrial supernatant at 105,000 x g for 60 minutes at 4°C.

-

The resulting pellet is the microsomal fraction. Resuspend the pellet in a suitable buffer for the elongase assay (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4).

-

Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford or BCA assay).

In Vitro Fatty Acid Elongation Assay

This protocol is a general method for measuring the incorporation of radiolabeled malonyl-CoA into fatty acids by microsomal preparations.[13]

Materials:

-

Isolated microsomal fraction

-

Assay buffer: 0.1 M potassium phosphate (pH 7.4)

-

NADPH solution

-

Behenyl-CoA (C22:0-CoA) substrate solution

-

[2-¹⁴C]Malonyl-CoA (radiolabeled)

-

Reaction termination solution: 6 M HCl

-

Organic solvent for extraction (e.g., hexane)

-

Scintillation counter and scintillation fluid

Procedure:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Microsomal protein (50-100 µg)

-

Assay buffer to a final volume of 200 µL

-

NADPH (final concentration 0.5 mM)

-

Behenyl-CoA (final concentration 10 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [2-¹⁴C]Malonyl-CoA (final concentration 25 µM, specific activity ~1 µCi/µmol).

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding 50 µL of 6 M HCl.

-

Extract the fatty acids by adding 500 µL of hexane (B92381), vortexing, and centrifuging to separate the phases.

-

Transfer the upper hexane layer to a scintillation vial.

-

Repeat the extraction of the aqueous phase with another 500 µL of hexane and pool the organic layers.

-

Evaporate the hexane under a stream of nitrogen.

-

Add scintillation fluid to the vial and quantify the radioactivity using a scintillation counter.

-

The amount of incorporated [¹⁴C]malonyl-CoA is proportional to the elongase activity.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of total fatty acid content, including this compound, from biological samples.[14][15]

Materials:

-

Biological sample (cells, tissue, plasma)

-

Internal standard (e.g., deuterated this compound)

-

Methanol

-

HCl

-

Organic solvent for extraction (e.g., iso-octane)

-

Derivatizing agent (e.g., methanolic HCl or BF₃-methanol)

-

GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

-

Lipid Extraction:

-

Homogenize the sample in methanol.

-

Add the internal standard.

-

Acidify the mixture with HCl.

-

Extract the lipids with iso-octane.

-

-

Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

-

Evaporate the organic solvent.

-

Add methanolic HCl or BF₃-methanol and heat to convert fatty acids to their methyl esters.

-

Neutralize the reaction and extract the FAMEs with an organic solvent.

-

-

GC-MS Analysis:

-

Inject the FAMEs sample into the GC-MS.

-

Separate the FAMEs on the capillary column using an appropriate temperature program.

-

Identify this compound methyl ester based on its retention time and mass spectrum compared to a standard.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Diagram of an Experimental Workflow for this compound Analysis

Conclusion

The biosynthesis of this compound is a fundamental metabolic pathway with significant implications for human health. This guide has provided a detailed overview of the core enzymatic process, its subcellular localization, and the intricate regulatory networks that govern its activity. The provided experimental protocols offer a starting point for researchers aiming to investigate this pathway further. While significant progress has been made in identifying the key players, further research is needed to elucidate the precise kinetic parameters of the involved enzymes and to fully map the signaling cascades that fine-tune VLCFA synthesis. A deeper understanding of these aspects will be instrumental in developing effective therapeutic strategies for diseases associated with aberrant this compound metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. LXR is crucial in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ELOVL1 ELOVL fatty acid elongase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Sterol Regulatory Element–Binding Protein-1c Mediates Increase of Postprandial Stearic Acid, a Potential Target for Improving Insulin Resistance, in Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. Direct and indirect mechanisms for regulation of fatty acid synthase gene expression by liver X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LXRα Regulates ChREBPα Transactivity in a Target Gene-Specific Manner through an Agonist-Modulated LBD-LID Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 11. ANALYTICAL STUDY OF MICROSOMES AND ISOLATED SUBCELLULAR MEMBRANES FROM RAT LIVER: III. Subfractionation of the Microsomal Fraction by Isopycnic and Differential Centrifugation in Density Gradients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Subcellular fractionation studies on the organization of fatty acid oxidation by liver peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elongation of fatty acids by microsomal fractions from the brain of the developing rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jfda-online.com [jfda-online.com]

- 15. lipidmaps.org [lipidmaps.org]

Lignoceric Acid Accumulation in Adrenoleukodystrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

X-linked Adrenoleukodystrophy (ALD) is a debilitating neurodegenerative disorder stemming from mutations in the ABCD1 gene. This genetic defect impairs the function of the adrenoleukodystrophy protein (ALDP), a vital transporter responsible for importing very-long-chain fatty acids (VLCFAs) into peroxisomes for their subsequent degradation. The resulting catabolic failure leads to the systemic accumulation of VLCFAs, most notably lignoceric acid (C24:0) and hexacosanoic acid (C26:0). This accumulation is cytotoxic, precipitating a cascade of pathological events including demyelination, neuroinflammation, and adrenal insufficiency. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound accumulation in ALD, presenting quantitative data, detailed experimental methodologies, and visual representations of the core biological processes to support ongoing research and therapeutic development.

The Central Role of ABCD1 Dysfunction in VLCFA Accumulation

ALD is a monogenic disorder with a clear biochemical phenotype: the accumulation of VLCFAs. The ABCD1 gene, located on the X chromosome, encodes ALDP, a peroxisomal half-transporter protein. ALDP is a member of the ATP-binding cassette (ABC) transporter superfamily and is integral to the transport of VLCFA-CoA esters from the cytosol into the peroxisome, the exclusive site of VLCFA β-oxidation.[1] Mutations in ABCD1 lead to a non-functional or absent ALDP, disrupting this critical transport step.[2] Consequently, VLCFAs, including this compound, are not degraded and accumulate in various tissues and bodily fluids.[3]

The primary source of these accumulating VLCFAs is endogenous synthesis through the action of ELOVL fatty acid elongase enzymes, rather than dietary intake.[1] The failure to catabolize these fatty acids leads to their incorporation into more complex lipids, which is believed to contribute to the pathology of ALD.[4]

Quantitative Analysis of this compound Accumulation

The hallmark of ALD is the significant elevation of VLCFAs in patient tissues and plasma. The following tables summarize the quantitative data on this compound (C24:0) and other key VLCFA levels in ALD patients and relevant animal models compared to controls.

Table 1: Very-Long-Chain Fatty Acid Levels in Plasma of ALD Patients vs. Controls

| Fatty Acid | ALD Hemizygotes (% of total fatty acids) | Control Subjects (% of total fatty acids) | Fold Increase (approx.) |

| This compound (C24:0) | 0.796 ± 0.082 | 0.679 ± 0.062 | ~1.2x |

| Hexacosanoic Acid (C26:0) | 0.081 ± 0.0066 | 0.015 ± 0.0032 | ~5.4x |

| C26:0/C22:0 Ratio | Significantly Increased | Normal Range | - |

| C24:0/C22:0 Ratio | Significantly Increased | Normal Range | - |

Data adapted from Moser et al. (1981).[5] Values are presented as mean ± SEM.

Table 2: this compound and Hexacosanoic Acid Levels in Brain and Adrenal Gland of an ALD Mouse Model

| Tissue | Genotype | C24:0 (µg/g tissue) | C26:0 (µg/g tissue) |

| Brain | Wild-type | Undisclosed | Undisclosed |

| ALD Mouse | Undisclosed | ~5-fold increase | |

| Adrenal Gland | Wild-type | Undisclosed | Undisclosed |

| ALD Mouse | Undisclosed | ~2 to 4-fold increase |

Data derived from Lu et al. (1997).[6] The study reported fold increases for C26:0 but did not provide absolute concentrations for C24:0 and C26:0 in this format. In the plaque and inflammatory areas of the cerebral ALD brain, VLCFA levels were found to be 2.5- and 3.8-fold greater, respectively, compared to histologically normal-appearing areas in the same brains.[2]

Pathophysiological Consequences of this compound Accumulation

The accumulation of this compound and other VLCFAs is not a benign biochemical anomaly. It instigates a multi-faceted pathological cascade that ultimately leads to the clinical manifestations of ALD.

Oxidative Stress

The excess of VLCFAs has been shown to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[7] This is characterized by:

-

Mitochondrial Dysfunction: VLCFAs can lead to depolarization of the mitochondrial inner membrane and disrupt the electron transport chain, leading to increased ROS production.[8][9]

-

Lipid Peroxidation and Protein Carbonylation: The overproduction of ROS leads to damage of cellular macromolecules, including lipids and proteins.[7]

-

Impaired Antioxidant Defenses: A decrease in catalase activity and glutathione (B108866) levels has been observed in response to VLCFA accumulation.[7]

Neuroinflammation

A key feature of the cerebral forms of ALD is a pronounced inflammatory response in the central nervous system. The accumulation of VLCFAs is a primary trigger for this inflammation.

-

Glial Cell Activation: VLCFAs activate microglia and astrocytes, the resident immune cells of the central nervous system.[10]

-

Pro-inflammatory Cytokine and Chemokine Production: Activated glial cells release a barrage of pro-inflammatory mediators, including interleukins (IL-1α, IL-6), tumor necrosis factor-alpha (TNF-α), and various chemokines.[10] This inflammatory milieu contributes to the breakdown of the blood-brain barrier and the recruitment of peripheral immune cells into the CNS, exacerbating tissue damage.

-

JNK Signaling Pathway: VLCFAs can provoke pro-inflammatory responses through the activation of the JNK signaling pathway.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows central to the study of ALD.

Signaling Pathways

Caption: Pathophysiological cascade in Adrenoleukodystrophy.

Experimental Workflows

Caption: Workflow for VLCFA quantification by GC-MS.

Key Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of VLCFAs, including this compound, from biological samples.

1. Sample Preparation:

- Lipid Extraction: Total lipids are extracted from plasma, tissue homogenates, or cultured cells using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).

- Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., NaOH in methanol) to release the fatty acids. The fatty acids are then converted to their fatty acid methyl esters (FAMEs) using an acid catalyst (e.g., HCl in methanol or BF3-methanol). This derivatization step increases the volatility of the fatty acids for GC analysis.

2. GC-MS Analysis:

- Injection: A small volume of the FAMEs solution is injected into the gas chromatograph.

- Separation: The FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar capillary column is typically used.

- Detection and Quantification: As the FAMEs elute from the GC column, they enter the mass spectrometer. The mass spectrometer ionizes the FAMEs and separates the resulting ions based on their mass-to-charge ratio. Specific ions characteristic of this compound methyl ester are monitored for quantification. An internal standard (e.g., a deuterated version of a VLCFA) is added at the beginning of the procedure for accurate quantification.

3. Data Analysis:

- The peak areas of the this compound methyl ester and the internal standard are determined from the chromatogram.

- The concentration of this compound in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

ABCD1 Transporter Activity Assay (ATPase Assay)

The function of ABCD1 as an ABC transporter is intrinsically linked to its ability to bind and hydrolyze ATP. Therefore, measuring its ATPase activity can serve as a proxy for its transport function.

1. Preparation of ABCD1-containing Membranes:

- ABCD1 can be overexpressed in a suitable cell line (e.g., insect cells or HEK293 cells).

- The cell membranes containing the overexpressed ABCD1 are isolated through differential centrifugation.

2. ATPase Assay:

- The membrane preparation is incubated in a reaction buffer containing ATP and Mg2+.

- The reaction is initiated by the addition of the substrate, VLCFA-CoA (e.g., lignoceroyl-CoA).

- The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

- The reaction is stopped, and the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., molybdate-based assay).

3. Data Analysis:

- The ATPase activity is calculated as the amount of Pi released per unit of time per amount of protein.

- The specific activity of ABCD1 is determined by comparing the ATPase activity in the presence and absence of a known inhibitor (e.g., vanadate) or by subtracting the basal ATPase activity of control membranes lacking ABCD1. An increase in ATPase activity in the presence of the VLCFA-CoA substrate is indicative of transporter activity.[12]

Conclusion and Future Directions

The accumulation of this compound and other VLCFAs is the central biochemical abnormality in Adrenoleukodystrophy, directly resulting from mutations in the ABCD1 gene and subsequent dysfunction of the ALDP transporter. This accumulation triggers a cascade of detrimental cellular events, including oxidative stress and neuroinflammation, which drive the devastating pathology of the disease. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the molecular mechanisms of ALD and to develop and evaluate novel therapeutic strategies. Future research should focus on elucidating the precise molecular links between VLCFA accumulation and the downstream pathological events, as well as on the development of high-throughput screening assays to identify compounds that can either reduce VLCFA levels or mitigate their toxic effects. A deeper understanding of these processes is paramount to the development of effective treatments for this challenging disease.

References

- 1. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathomechanisms Underlying X‐Adrenoleukodystrophy: A Three‐Hit Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 4. Glycosphingolipids with Very Long-Chain Fatty Acids Accumulate in Fibroblasts from Adrenoleukodystrophy Patients | MDPI [mdpi.com]

- 5. neurology.org [neurology.org]

- 6. A mouse model for X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence of oxidative stress in very long chain fatty acid--treated oligodendrocytes and potentialization of ROS production using RNA interference-directed knockdown of ABCD1 and ACOX1 peroxisomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Oxidative Stress and Inflammation in X-Link Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Correlation of very long chain fatty acid accumulation and inflammatory disease progression in childhood X-ALD: implications for potential therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

The Pivotal World of Very Long-Chain Fatty Acids: A Technical Guide to Their Physiological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids, playing multifaceted roles in maintaining cellular structure and function.[1][2] While essential for normal physiology, their dysregulation is implicated in several severe inherited disorders.[3] This technical guide provides an in-depth exploration of the physiological functions of VLCFAs, their metabolic pathways, and the experimental methodologies used to investigate them. We delve into their integral roles in the integrity of cell membranes, the formation of the skin's protective barrier, the myelination of nerve fibers, retinal function, and their emerging role in inflammatory processes.[1][2][3] Furthermore, this guide details the molecular machinery responsible for VLCFA homeostasis, including the ELOVL family of elongases and the peroxisomal β-oxidation pathway.[3][4] A comprehensive overview of analytical techniques for VLCFA quantification and functional assays is provided to equip researchers with the necessary tools to advance our understanding of these vital lipids and develop therapeutic strategies for VLCFA-related pathologies.

Introduction to Very Long-Chain Fatty Acids

Very long-chain fatty acids are a class of fatty acids characterized by an aliphatic tail of 22 or more carbons.[3] They can be saturated (VLC-SFA) or unsaturated (VLC-PUFA).[2] Unlike their shorter-chain counterparts, which are primarily sources of energy, VLCFAs have specialized structural and signaling functions.[2][5] They are integral components of various complex lipids, including sphingolipids and glycerophospholipids, which are essential constituents of cellular membranes.[1][5] The unique biophysical properties conferred by their extended acyl chains are critical for the organization and function of these membranes.[6]

The synthesis and degradation of VLCFAs are tightly regulated processes. Elongation of shorter fatty acid precursors occurs in the endoplasmic reticulum, catalyzed by a family of seven fatty acid elongases (ELOVL1-7), with each enzyme exhibiting specificity for the chain length and degree of saturation of its substrate.[3][7] Conversely, the degradation of VLCFAs is primarily carried out in peroxisomes via a specialized β-oxidation pathway, as mitochondria are unable to efficiently catabolize these long acyl chains.[4][8][9]

Dysregulation of VLCFA metabolism, either through genetic defects in their synthesis or degradation, leads to their accumulation or deficiency, resulting in a spectrum of severe human diseases. These disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, are often characterized by severe neurological symptoms, highlighting the critical role of VLCFAs in the nervous system.[10][11]

Core Physiological Functions of VLCFAs

Structural Integrity of Cell Membranes

VLCFAs are fundamental to the structure and function of cellular membranes.[1] Incorporated into sphingolipids, particularly ceramides (B1148491), they contribute to the formation of lipid rafts, which are specialized membrane microdomains involved in signal transduction.[6] The extended length of VLCFAs allows for interdigitation between the two leaflets of the lipid bilayer, which significantly influences membrane thickness, fluidity, and permeability.[2] This structural role is crucial for the proper functioning of membrane-embedded proteins and for maintaining the overall integrity of the cell.[12]

Epidermal Barrier Function

The skin serves as a vital barrier against water loss and external insults. This function is largely attributed to the lipid-rich extracellular matrix in the stratum corneum, of which VLCFA-containing ceramides are a major component.[1][13] Specifically, ω-O-acylceramides, which contain an ultra-long-chain fatty acid (≥C28) esterified to a ω-hydroxy fatty acid, are indispensable for the formation of a competent epidermal water barrier.[13] Deficiencies in VLCFA synthesis, due to mutations in genes like ELOVL4, lead to severe skin barrier defects, as seen in some forms of ichthyosis.[13]

Myelination

The myelin sheath, a multi-layered membrane that insulates nerve axons, is crucial for rapid nerve impulse conduction. Myelin is exceptionally rich in lipids, with VLCFAs being prominent components of its sphingolipids and glycerophospholipids.[1] The proper incorporation of VLCFAs is essential for the stability and compaction of the myelin sheath. In X-linked adrenoleukodystrophy, the accumulation of VLCFAs due to a defect in their peroxisomal degradation leads to demyelination and severe neurological deficits, underscoring their importance in maintaining myelin integrity.[10][14]

Retinal Function

The retina, particularly the photoreceptor outer segments, has a unique lipid composition with a high concentration of very long-chain polyunsaturated fatty acids (VLC-PUFAs).[2][15] These specialized lipids are synthesized by the elongase ELOVL4 and are thought to be critical for the function and survival of photoreceptor cells.[16][17] Mutations in ELOVL4 are associated with Stargardt-like macular dystrophy (STGD3), a form of juvenile macular degeneration characterized by progressive vision loss.[15][16][18] While the precise role of VLC-PUFAs in the retina is still under investigation, they are believed to contribute to the structural integrity and fluidity of photoreceptor membranes, which are essential for the visual cycle.[15]

Role in Inflammation and Cell Death

Emerging evidence suggests that VLCFAs are also involved in inflammatory processes and programmed cell death. Specifically, the accumulation of saturated VLCFAs has been linked to necroptosis, a form of regulated necrosis that contributes to inflammation.[19][20] During necroptosis, VLCFAs are incorporated into cellular membranes, leading to increased membrane permeabilization.[21] Furthermore, protein acylation with VLCFAs has been shown to be involved in the recruitment of key signaling proteins to the plasma membrane during necroptosis.[19][22] The accumulation of VLCFAs can also induce lipotoxicity, characterized by oxidative stress and mitochondrial dysfunction, contributing to cellular damage in diseases like X-ALD.[23][24][25]

Metabolism and Signaling Pathways

VLCFA Elongation Pathway

The synthesis of VLCFAs occurs through a four-step elongation cycle in the endoplasmic reticulum. This process sequentially adds two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. The initial and rate-limiting step is the condensation of malonyl-CoA with the acyl-CoA, catalyzed by one of the seven ELOVL enzymes.[3][7]

Peroxisomal β-Oxidation of VLCFAs

VLCFAs are exclusively degraded in peroxisomes through a β-oxidation pathway that differs from the mitochondrial pathway.[4][8] The process involves a series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle. The shortened fatty acids can then be transported to the mitochondria for complete oxidation.[9] The initial step is catalyzed by acyl-CoA oxidase 1 (ACOX1).[8]

Disorders of VLCFA Metabolism

Defects in the genes responsible for VLCFA metabolism lead to a group of inherited metabolic disorders with often devastating consequences.

| Disorder | Gene | Protein Function | Key Clinical Features | VLCFA Profile |

| X-linked Adrenoleukodystrophy (X-ALD) [10][14][26][27][28] | ABCD1 | Peroxisomal VLCFA transporter | Cerebral demyelination, adrenal insufficiency, myelopathy | Elevated saturated VLCFAs (C24:0, C26:0) in plasma and tissues |

| Zellweger Spectrum Disorders (ZSD) [11][29][30] | PEX genes (e.g., PEX1, PEX6) | Peroxisome biogenesis | Severe neurological dysfunction, liver disease, craniofacial abnormalities | Elevated VLCFAs, phytanic acid, and pristanic acid in plasma |

| Sjögren-Larsson Syndrome (SLS) | ALDH3A2 | Fatty aldehyde dehydrogenase | Ichthyosis, intellectual disability, spasticity | Normal plasma VLCFAs, but accumulation of fatty aldehydes |

| Stargardt-like Macular Dystrophy (STGD3) [15][16][17][18] | ELOVL4 | VLCFA elongase | Juvenile macular degeneration, progressive vision loss | Reduced levels of VLC-PUFAs in the retina |

Experimental Protocols

VLCFA Extraction from Tissues and Cells

A robust method for the extraction of total lipids is essential for the accurate quantification of VLCFAs. The Folch method is a widely used protocol.[8]

Materials:

-

Tissue or cell pellet

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

Glass tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Homogenize tissue or resuspend cell pellet in a known volume of water.

-

Add a known amount of internal standard to the homogenate.

-

Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex vigorously for 2 minutes.

-

Add 4 volumes of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a suitable solvent for downstream analysis.

Quantification of VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the quantification of VLCFAs. It requires the derivatization of fatty acids to their more volatile fatty acid methyl esters (FAMEs).[1][8][14][16][31]

Materials:

-

Dried lipid extract

-

BF3-methanol or HCl-methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-1ms)

Procedure:

-

Derivatization: Add 1 mL of 14% BF3-methanol to the dried lipid extract. Heat at 100°C for 30 minutes.

-

Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

GC-MS Analysis: Inject 1 µL of the FAMEs solution into the GC-MS.

-

GC conditions:

-

Injector temperature: 280°C

-

Oven program: Initial 100°C for 2 min, ramp at 10°C/min to 250°C, then ramp at 5°C/min to 320°C and hold for 10 min.

-

Carrier gas: Helium at 1.0 mL/min.

-

-

MS conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Acquisition mode: Selected Ion Monitoring (SIM) for target analytes or full scan mode.

-

-

-

Quantify VLCFAs by comparing the peak areas of the analytes to that of the internal standard.

Assay for Peroxisomal β-Oxidation Activity

This assay measures the rate of VLCFA degradation in cultured cells using a stable isotope-labeled substrate.[2][11][26][27]

Materials:

-

Cultured fibroblasts or other cell types

-

[D3]-C22:0 (deuterated docosanoic acid)

-

Cell culture medium

-

Reagents and equipment for lipid extraction and GC-MS analysis

Procedure:

-

Culture cells to near confluency in appropriate growth medium.

-

Incubate cells with medium containing a known concentration of [D3]-C22:0 for a defined period (e.g., 24-48 hours).

-

Wash the cells with PBS and harvest.

-

Extract total lipids from the cell pellet as described in section 5.1.

-

Prepare FAMEs and analyze by GC-MS as described in section 5.2.

-

Measure the amount of the chain-shortened product, [D3]-C16:0.

-

Calculate the β-oxidation activity as the ratio of the product ([D3]-C16:0) to the initial substrate ([D3]-C22:0).

Measurement of Fatty Acid Elongase (ELOVL) Activity

This in vitro assay measures the activity of ELOVL enzymes in microsomal preparations.[23]

Materials:

-

Tissue homogenate or cultured cells

-

Microsome isolation buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4)

-

Ultracentrifuge

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2, containing cofactors)

-

[14C]-Malonyl-CoA

-

Fatty acyl-CoA substrate (e.g., C22:0-CoA)

-

Scintillation counter

Procedure:

-

Microsome Preparation: Homogenize tissue or cells in isolation buffer. Centrifuge at low speed to remove debris, then ultracentrifuge the supernatant at 100,000 x g to pellet the microsomes.

-

Resuspend the microsomal pellet in reaction buffer.

-

Elongation Reaction: Incubate a known amount of microsomal protein with the fatty acyl-CoA substrate and [14C]-Malonyl-CoA in the reaction buffer.

-

Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.

-

Acidify the reaction mixture and extract the fatty acids with hexane.

-

Measure the incorporation of radioactivity into the fatty acid fraction using a scintillation counter.

-

Calculate the elongase activity as nmol of malonyl-CoA incorporated per mg of protein per minute.

Summary and Future Directions

Very long-chain fatty acids are indispensable for a wide range of physiological processes, from maintaining the structural integrity of cellular membranes to ensuring the proper function of highly specialized tissues like the skin, nervous system, and retina. The intricate balance of their synthesis by ELOVL elongases and degradation via peroxisomal β-oxidation is paramount for cellular homeostasis. Disruptions in this balance lead to a class of severe genetic disorders, underscoring the critical importance of VLCFA metabolism.

The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted roles of VLCFAs. Continued research in this field is crucial for a deeper understanding of the molecular mechanisms underlying VLCFA-related diseases. Future investigations should focus on elucidating the precise functions of specific VLCFAs in different cellular contexts, identifying novel protein-lipid interactions, and exploring the therapeutic potential of modulating VLCFA metabolism. The development of more sophisticated analytical techniques and disease models will be instrumental in advancing these efforts and paving the way for novel therapeutic interventions for patients with VLCFA disorders.

References

- 1. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid | Springer Nature Experiments [experiments.springernature.com]

- 3. Immunohistochemical Analysis of Myelin Structures | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Fast Diffusion of Very Long Chain Saturated Fatty Acids across a Bilayer Membrane and Their Rapid Extraction by Cyclodextrins: IMPLICATIONS FOR ADRENOLEUKODYSTROPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 12. mdpi.com [mdpi.com]

- 13. Animal models of leukodystrophy: a new perspective for the development of therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bioradiations.com [bioradiations.com]

- 16. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Obesity Impairs Skin Barrier Function and Facilitates Allergic Sensitization in Mice [asoi.info]

- 19. Immunohistochemical Analysis of Myelin Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.biologists.com [journals.biologists.com]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jitc.bmj.com [jitc.bmj.com]

- 25. researchgate.net [researchgate.net]

- 26. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 28. chromatographyonline.com [chromatographyonline.com]

- 29. researchgate.net [researchgate.net]

- 30. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 31. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Lignoceric Acid as a Biomarker for Metabolic Disorders: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lignoceric acid (C24:0), a very-long-chain saturated fatty acid, has emerged as a critical biomarker for a class of severe metabolic disorders, primarily peroxisomal biogenesis disorders and X-linked adrenoleukodystrophy (X-ALD). The accumulation of this compound and other very-long-chain fatty acids (VLCFAs) in plasma and tissues is a direct consequence of impaired peroxisomal β-oxidation. This guide provides a comprehensive technical overview of the role of this compound as a biomarker, including quantitative data, detailed experimental protocols for its detection, and an exploration of the underlying metabolic pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to diagnose, understand, and develop therapeutic interventions for these debilitating metabolic diseases.

Introduction to this compound and its Metabolic Significance

This compound is a saturated fatty acid with a 24-carbon backbone. In healthy individuals, it is a minor component of most natural fats and is involved in various biological processes, including the composition of cerebrosides in the myelin sheath of nerves.[1] The catabolism of this compound, and other VLCFAs, occurs predominantly within the peroxisomes through a process of β-oxidation.[2][3] This pathway is distinct from the mitochondrial β-oxidation that handles shorter-chain fatty acids.

Defects in the peroxisomal β-oxidation pathway, due to genetic mutations affecting peroxisomal enzymes or transporter proteins, lead to the accumulation of VLCFAs, including this compound, in bodily fluids and tissues.[2] This accumulation is the hallmark of several inherited metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSD).[2][3] Consequently, the quantification of this compound in plasma has become an indispensable tool for the diagnosis and monitoring of these conditions.

This compound as a Biomarker in Metabolic Disorders

The elevation of this compound, often in conjunction with other VLCFAs like hexacosanoic acid (C26:0), serves as a primary biochemical indicator for specific metabolic disorders.

X-linked Adrenoleukodystrophy (X-ALD)

X-ALD is an X-linked genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal membrane transporter protein (ALDP). This protein is responsible for transporting VLCFAs into the peroxisome for degradation.[4][5] A defect in ALDP leads to the accumulation of VLCFAs, including this compound, in the plasma and tissues, particularly affecting the brain's white matter and the adrenal cortex.[4] The measurement of plasma VLCFA levels is a sensitive and specific diagnostic test for males with X-ALD.[6]

Zellweger Spectrum Disorders (ZSD)

ZSD are a group of autosomal recessive disorders characterized by impaired peroxisome biogenesis.[7] This leads to a deficiency of multiple peroxisomal enzymes and a subsequent accumulation of various metabolites, including VLCFAs, phytanic acid, and pipecolic acid in the plasma.[7][8] The elevation of this compound is a key diagnostic feature of ZSD.[9]

Quantitative Data Presentation

The following tables summarize the typical plasma concentrations of this compound in healthy individuals and patients with X-ALD and ZSD. These values can vary slightly between laboratories and methodologies.

Table 1: Plasma this compound (C24:0) and Hexacosanoic Acid (C26:0) Levels in Healthy Controls and X-ALD Patients

| Analyte | Healthy Controls (µg/mL) | X-ALD Hemizygotes (µg/mL) | X-ALD Heterozygotes (µg/mL) |

| This compound (C24:0) | 0.84 ± 0.10 | 1.46 ± 0.32 | ~1.0 - 1.2 |

| Hexacosanoic Acid (C26:0) | 0.23 ± 0.09 | 1.65 ± 0.88 | ~0.5 - 1.0 |

| Ratio C24:0 / C22:0 | < 1.0 | > 1.0 | Often elevated |

| Ratio C26:0 / C22:0 | < 0.02 | > 0.05 | Often elevated |

Data compiled from multiple sources.[9][10] Values are presented as mean ± standard deviation where available. Ratios are often considered more diagnostic than absolute concentrations.

Table 2: Plasma this compound (C24:0) and Hexacosanoic Acid (C26:0) Levels in Zellweger Spectrum Disorders (ZSD)

| Analyte | Healthy Controls (µg/mL) | Mild to Intermediate PBD-ZSD (µg/mL) | Severe PBD-ZSD (µg/mL) |

| This compound (C24:0) | 0.84 ± 0.10 | Elevated | Markedly Elevated |

| Hexacosanoic Acid (C26:0) | 0.23 ± 0.09 | 1.65 ± 0.88 | > 2.0 |

| Ratio C24:0 / C22:0 | 0.84 ± 0.10 | 1.46 ± 0.32 | Significantly > 1.5 |

| Ratio C26:0 / C22:0 | < 0.02 | 0.50 ± 0.16 | Significantly > 0.5 |

Data compiled from a study on PBD-ZSD.[9] PBD-ZSD refers to Peroxisome Biogenesis Disorders-Zellweger Spectrum Disorders.

Signaling Pathways and Metabolic Relationships

While this compound itself is not a classical signaling molecule that binds to specific receptors to initiate a signaling cascade, its accumulation has profound downstream effects on cellular function and can indirectly influence various signaling pathways. The primary "signaling" aspect of this compound is as an indicator of a dysfunctional metabolic pathway, namely peroxisomal β-oxidation.

The diagram below illustrates the peroxisomal β-oxidation of very-long-chain fatty acids and highlights the points of defect in X-ALD and ZSD.

Experimental Protocols

The gold standard for the quantification of this compound and other VLCFAs in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

This protocol outlines the key steps for the analysis of this compound in plasma samples.

5.1.1. Sample Preparation and Lipid Extraction

-

Sample Collection: Collect whole blood in EDTA-containing tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.

-

Internal Standard Addition: Thaw plasma samples on ice. To a known volume of plasma (e.g., 100 µL), add an internal standard, typically a deuterated form of a VLCFA (e.g., C24:0-d4), to correct for extraction losses and variations in derivatization and injection.

-

Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (B129727) (2:1, v/v) or hexane (B92381):isopropanol (3:2, v/v) to isolate the total lipid fraction from the plasma. Vortex the mixture and centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Drying: Evaporate the organic solvent under a stream of nitrogen gas to obtain the dried lipid extract.

5.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs) Free fatty acids are not volatile enough for GC analysis. Therefore, they must be converted to their more volatile methyl ester derivatives.

-

Acid-Catalyzed Methylation: Add a reagent such as 14% boron trifluoride in methanol (BF3-methanol) or 5% acetyl chloride in methanol to the dried lipid extract.

-

Incubation: Heat the mixture at a controlled temperature (e.g., 100°C) for a specific time (e.g., 1 hour) to ensure complete methylation.

-

Extraction of FAMEs: After cooling, add water and a nonpolar solvent like hexane or heptane (B126788) to extract the FAMEs. Vortex and centrifuge to separate the phases. The upper organic layer containing the FAMEs is collected.

-

Drying: The extracted FAMEs can be dried over anhydrous sodium sulfate (B86663) and then concentrated under a stream of nitrogen if necessary.

5.1.3. GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a capillary column suitable for FAME analysis, such as a DB-23 or a similar polar column.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure elution of all analytes.

-

-

Mass Spectrometry:

-

Ionization: Electron impact (EI) ionization is commonly used.

-

Detection Mode: Selected Ion Monitoring (SIM) mode is often used for quantification to enhance sensitivity and specificity by monitoring characteristic ions for this compound methyl ester and the internal standard.

-

-

Quantification: A calibration curve is generated using standards of known this compound concentrations. The concentration of this compound in the samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

The following diagram illustrates the general workflow for GC-MS analysis of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

Currently, there are no widely available, specific commercial ELISA kits for the direct quantification of this compound. While general free fatty acid ELISA kits exist, they lack the specificity required for the accurate measurement of individual VLCFAs like this compound. Therefore, GC-MS remains the method of choice for reliable and accurate quantification in a clinical and research setting.

Conclusion and Future Directions

This compound is a well-established and indispensable biomarker for the diagnosis of peroxisomal disorders, particularly X-ALD and Zellweger spectrum disorders. Its accumulation in plasma directly reflects the underlying genetic and metabolic defects in peroxisomal β-oxidation. The accurate quantification of this compound, primarily through GC-MS, is crucial for early diagnosis, which is critical for initiating therapeutic interventions and improving patient outcomes.

Future research should focus on further elucidating the downstream pathological consequences of this compound accumulation and its potential role in modulating cellular processes beyond being an inert storage lipid. While not a classical signaling molecule, understanding how elevated levels of this compound contribute to inflammation, demyelination, and adrenal dysfunction is paramount for the development of targeted therapies. Furthermore, the development of more rapid and high-throughput analytical methods for VLCFA analysis would be beneficial for newborn screening programs and for monitoring therapeutic efficacy in clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive profiling of plasma fatty acid concentrations in young healthy Canadian adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 8. Normal very long-chain fatty acids level in a patient with peroxisome biogenesis disorders: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diagnostic patterns of very-long-chain fatty acids in plasma of patients with X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Lignoceric Acid from Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of lignoceric acid from brain tissue. The methodologies described are foundational for research into the roles of very-long-chain fatty acids in neurological health and disease, and for the development of novel therapeutics.

Introduction

This compound (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that is a key component of sphingolipids, particularly in the myelin sheath of the nervous system. Its metabolism is crucial for proper neuronal function, and alterations in its levels are associated with severe neurological disorders such as X-linked adrenoleukodystrophy (X-ALD). Accurate and efficient extraction of this compound from brain tissue is therefore essential for studying its physiological and pathological roles.

This document outlines a robust protocol for the extraction of total lipids from brain tissue using a modified Folch method, followed by the isolation and quantification of this compound using chromatographic techniques.

Overview of the Extraction and Analysis Workflow

The overall process for extracting and analyzing this compound from brain tissue can be summarized in the following logical workflow:

Quantitative Data Summary

The following table summarizes the expected distribution of major fatty acids, including this compound, in different regions of the bovine brain. This data can serve as a reference for expected yields. Actual concentrations may vary depending on the species, age, and health status of the subject.

| Brain Region | Palmitic Acid (C16:0) (%) | Stearic Acid (C18:0) (%) | Oleic Acid (C18:1n-9) (%) | Arachidonic Acid (C20:4n-6) (%) | This compound (C24:0) (%) | Nervonic Acid (C24:1) (%) | Other Fatty Acids (%) |

| Cerebellum | 20.1 | 22.3 | 25.8 | 6.1 | 1.8 | 2.5 | 21.4 |

| Cortex | 19.5 | 21.8 | 26.1 | 6.5 | 1.5 | 2.1 | 22.5 |

| Midbrain | 18.9 | 20.9 | 27.3 | 5.9 | 1.9 | 2.8 | 22.3 |

| Hippocampus | 20.5 | 22.8 | 25.5 | 6.8 | 1.4 | 2.0 | 21.0 |

Data is presented as a percentage of total fatty acids and is adapted from published values for bovine brain tissue[1].

Experimental Protocols

Protocol 1: Total Lipid Extraction from Brain Tissue (Modified Folch Method)

This protocol describes the extraction of total lipids from brain tissue using a chloroform-methanol solvent system, which is effective for a broad range of lipids, including those containing this compound.[2][3][4]

Materials:

-

Brain tissue (fresh or frozen)

-

Chloroform (B151607) (analytical grade)

-

Methanol (analytical grade)

-

0.9% NaCl solution (w/v)

-

Homogenizer (e.g., Potter-Elvehjem or bead beater)

-

Centrifuge

-

Glass centrifuge tubes with screw caps

-

Rotary evaporator or nitrogen stream evaporator

-

Glass vials for storage

Procedure:

-

Tissue Preparation: Weigh the brain tissue (e.g., 1 gram). If frozen, thaw on ice. Mince the tissue into small pieces using a clean scalpel.

-

Homogenization: Transfer the minced tissue to a homogenizer. Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture (e.g., 20 mL for 1 g of tissue). Homogenize until a uniform suspension is achieved.[2]

-

Agitation: Transfer the homogenate to a glass centrifuge tube. Agitate on an orbital shaker for 15-20 minutes at room temperature to ensure thorough lipid extraction.[2]

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 4 mL for 20 mL of homogenate). Vortex the mixture for 30 seconds.[3]

-

Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the layers. Two distinct phases will form: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids.[3]

-

Lipid Collection: Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask. Be cautious not to disturb the protein interface.

-

Re-extraction (Optional but Recommended): To maximize yield, add a small volume of the chloroform:methanol (2:1) mixture to the remaining upper phase and protein pellet, vortex, centrifuge, and collect the lower phase again. Combine this with the first extract.

-

Drying the Extract: Evaporate the solvent from the collected chloroform phase using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.

-

Storage: Once the solvent is completely evaporated, the lipid extract will appear as a film or residue. Record the dry weight of the lipid extract. For storage, dissolve the lipid extract in a small volume of chloroform, transfer to a glass vial, flush with nitrogen, seal tightly, and store at -20°C or -80°C.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

To analyze the fatty acid composition, the extracted lipids must be hydrolyzed to release the fatty acids, which are then derivatized to their methyl esters (FAMEs) for gas chromatography analysis.

Materials:

-

Dried total lipid extract

-

Methanolic HCl (e.g., 1.25 M) or BF3-Methanol

-

Hexane (B92381) (analytical grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

Heating block or water bath

-

Glass reaction vials with Teflon-lined caps

-

GC vials

Procedure:

-

Reaction Setup: Transfer a known amount of the dried lipid extract (e.g., 5-10 mg) to a glass reaction vial.

-

Methanolysis: Add 2 mL of methanolic HCl to the vial. Seal the vial tightly with a Teflon-lined cap.

-